Physicochemical Property Differentiation: Density, Lipophilicity, and Predicted Bioavailability of 4-Bromomethyl-1,2-dinitrobenzene Versus 2,4-Dinitrobenzyl Bromide
4-Bromomethyl-1,2-dinitrobenzene (1,2-dinitro regioisomer) exhibits a higher predicted density (1.8 ± 0.1 g/cm³) compared with the 3,5-dinitro regioisomer (1.830 ± 0.06 g/cm³, predicted) . Its ACD/LogP value of 2.54 indicates moderate lipophilicity—lower than that of mononitro 4-nitrobenzyl bromide (estimated LogP ≈ 2.8–3.0) but sufficient for membrane permeability in cellular assays, while the polar surface area of 92 Ų remains below the 140 Ų threshold associated with poor passive diffusion . These values position the compound at a distinct point on the property space for benzyl halide building blocks.
| Evidence Dimension | Density and lipophilicity (LogP) |
|---|---|
| Target Compound Data | Density: 1.8 ± 0.1 g/cm³ (predicted); LogP: 2.54 (ACD/LogP); Polar Surface Area: 92 Ų |
| Comparator Or Baseline | 3,5-Dinitrobenzyl bromide: Density 1.830 ± 0.06 g/cm³ (predicted). 4-Nitrobenzyl bromide: LogP estimated 2.8–3.0. |
| Quantified Difference | ΔDensity: Comparable to 3,5-isomer (~0.03 g/cm³ difference). ΔLogP: ~0.3–0.5 lower than mononitro analog. |
| Conditions | ACD/Labs Percepta Platform predicted physicochemical properties, version 14.00; ChemSpider database values. |
Why This Matters
This property profile governs solvent selection for reaction setups, formulation compatibility in biological assays, and compound stability during storage and shipping.
